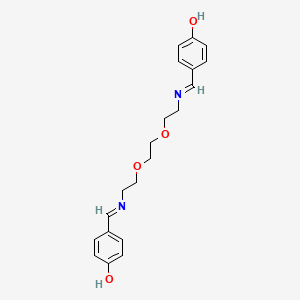
4,4'-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol is an organic compound characterized by its unique structure, which includes two phenol groups connected by a diene-diyl linkage containing oxygen and nitrogen atoms
Wirkmechanismus
Target of Action
The primary target of the compound, also known as 4-[(1Z,11Z)-12-(4-HYDROXYPHENYL)-5,8-DIOXA-2,11-DIAZADODECA-1,11-DIEN-1-YL]PHENOL, is hexavalent chromium (Cr (VI)) ions . These ions are a serious environmental pollutant and pose various health problems, including liver damage, pulmonary congestion, and carcinogenic effects .
Mode of Action
The compound interacts with its target through a process of adsorption . It is synthesized into a new resin and immobilized onto silica gel modified with 3-chloropropyltrimethoxy silane (CPTS). This modified structure, referred to as Si-TRA, is then used to adsorb Cr (VI) ions from aqueous solutions and industrial wastewater .
Biochemical Pathways
The compound affects the biochemical pathway of chromium bioaccumulation . By adsorbing Cr (VI) ions, it prevents these heavy metals from entering the water supply and accumulating in the bodies of humans and animals .
Pharmacokinetics
The study indicates that the compound’s effectiveness in adsorbing cr (vi) ions is influenced by factors such as concentration, temperature, amount of metal ions, contact time, and ph .
Result of Action
The result of the compound’s action is the successful removal of Cr (VI) ions from the samples of industrial wastewater . This reduces the level of chromium contamination in the water supply, thereby mitigating the associated health risks .
Action Environment
The compound’s action, efficacy, and stability are influenced by various environmental factors. These include the concentration of Cr (VI) ions , the temperature of the environment, the pH of the solution, and the contact time between the compound and the ions . The compound has been shown to be effective in both aqueous solutions and industrial wastewater vapor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol derivatives and diene precursors.
Formation of the Diene-Diyl Linkage: The key step involves the formation of the diene-diyl linkage, which can be achieved through a series of condensation reactions. This often requires the use of catalysts and specific reaction conditions to ensure the correct configuration (1Z,11Z) is obtained.
Incorporation of Oxygen and Nitrogen Atoms:
Industrial Production Methods
In an industrial setting, the production of 4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis process, ensuring consistent quality and yield.
Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize efficiency.
Purification Processes: Implementing purification processes such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The diene-diyl linkage can be reduced to a saturated chain using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation Products: Quinones.
Reduction Products: Saturated diene-diyl derivatives.
Substitution Products: Nitro- or halogen-substituted phenols.
Wissenschaftliche Forschungsanwendungen
4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol has several scientific research applications:
Chemistry
Catalysis: Used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Polymer Science: Incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Antioxidant Activity: Evaluated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine
Drug Development: Investigated as a scaffold for the development of new therapeutic agents due to its unique structure and reactivity.
Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Water Treatment: Employed in the removal of heavy metals from wastewater through adsorption processes.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-((1Z,11Z)-2,5,8,11-tetraazadodeca-1,8-diene-1,11-diyl)diphenol: Similar structure but with additional nitrogen atoms, leading to different reactivity and applications.
Bisphenol A: A well-known compound with two phenol groups, but lacking the diene-diyl linkage, resulting in different chemical properties.
Eigenschaften
IUPAC Name |
4-[2-[2-[2-[(4-hydroxyphenyl)methylideneamino]ethoxy]ethoxy]ethyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c23-19-5-1-17(2-6-19)15-21-9-11-25-13-14-26-12-10-22-16-18-3-7-20(24)8-4-18/h1-8,15-16,23-24H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCZNLSDAFHCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NCCOCCOCCN=CC2=CC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
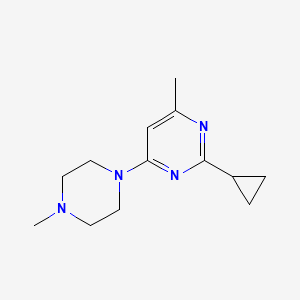
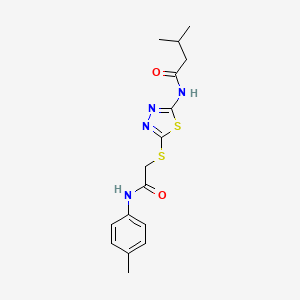

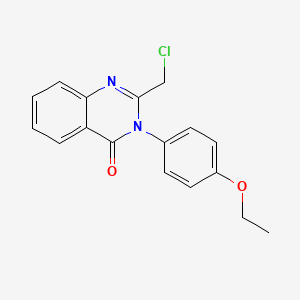

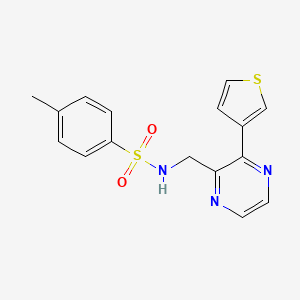
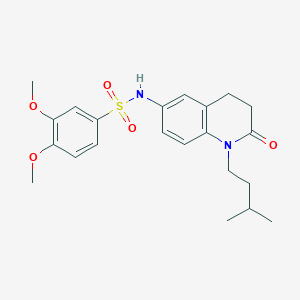
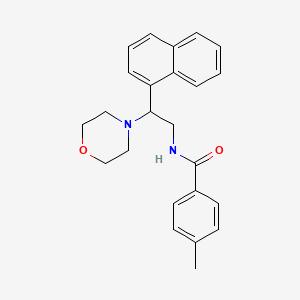
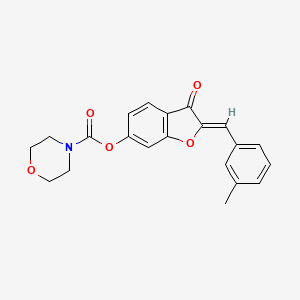
![4-(3-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2758267.png)
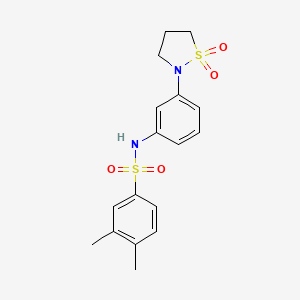
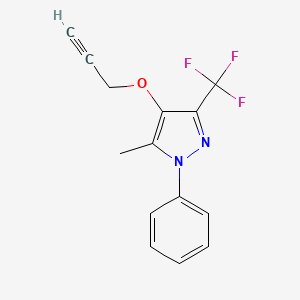
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2758272.png)
![3,3-Difluoro-N-[(2-methoxyphenyl)methyl]cyclobutane-1-carboxamide](/img/structure/B2758274.png)
